
5-chloro-2-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C20H16ClN3O5S2 and its molecular weight is 477.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Chloro-2-nitro-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS No. 941944-78-1) is a novel compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
- Molecular Formula : C20H16ClN3O5S2
- Molecular Weight : 477.93 g/mol
- IUPAC Name : 5-chloro-2-nitro-N-(1-thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloro-2-nitroaniline with thiophenes and sulfonyl chlorides under controlled conditions. The process generally includes:
- Starting Materials : 5-chloro-2-nitroaniline and thiophene derivatives.
- Reagents : Use of bases such as triethylamine in solvents like dichloromethane.
- Procedure : The reaction is conducted at low temperatures followed by purification through recrystallization or chromatography.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds derived from similar structures demonstrated potent cytotoxicity against various cancer cell lines such as glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations .
Tyrosinase Inhibition
The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production:
- Kinetic Studies : Compounds with similar scaffolds have been shown to act as competitive inhibitors of tyrosinase, effectively reducing melanin levels in treated cells .
Case Studies
- Study on Antitumor Activity :
- Tyrosinase Inhibition Analysis :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction parameters for this compound?
The synthesis requires multi-step protocols, including sulfonylation of tetrahydroquinoline, nitro-group introduction, and benzamide coupling. Key parameters include:
- Temperature control : Reactions involving thiophen-2-ylsulfonyl groups often proceed at 0–5°C to prevent side reactions (e.g., sulfone decomposition) .
- Solvent selection : Pyridine or DMF is preferred for amide bond formation due to their ability to stabilize reactive intermediates .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and 1H NMR (e.g., δ 8.1–8.3 ppm for nitrobenzamide protons) to track reaction progress .
Q. Which analytical techniques are most effective for structural characterization?
- X-ray crystallography : Resolves sulfonyl and nitro group orientations (e.g., dihedral angles between thiophene and benzamide rings) .
- NMR spectroscopy : 13C NMR distinguishes sulfonamide (δ 165–170 ppm) and benzamide carbonyls (δ 168–172 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 516.0521) with <2 ppm error .
Q. How does the compound’s stability vary under different storage conditions?
- Solid state : Stable at −20°C for >6 months; intermolecular hydrogen bonds (N–H···O) enhance crystallinity and reduce hygroscopicity .
- Solution phase : Degrades in DMSO after 48 hours at 25°C (10% decomposition by HPLC); use freshly prepared solutions for bioassays .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern its biological activity?
- Thiophene sulfonyl group : Critical for enzyme inhibition (e.g., PFOR enzyme in anaerobic organisms); removal reduces activity by >90% .
- Nitro group position : Para-substitution on benzamide enhances redox-mediated cytotoxicity (IC50 2.5 µM vs. 12 µM for meta-substituted analogs) .
- Tetrahydroquinoline moiety : Modulating substituents at C6 alters membrane permeability (logP 3.2 vs. 2.7 for non-cyclic amines) .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
- Dose-dependent effects : At low concentrations (≤1 µM), the compound acts as a PFOR inhibitor; at higher doses (>10 µM), nitro-reductase activation generates cytotoxic radicals .
- Assay design : Use anaerobic vs. aerobic conditions to isolate redox-mediated mechanisms. Include controls with antioxidants (e.g., NAC) to confirm redox pathways .
Q. What computational methods predict binding modes with target proteins?
- Molecular docking : AutoDock Vina simulates interactions with PFOR’s flavin-binding pocket (binding energy −9.2 kcal/mol) .
- MD simulations : Analyze sulfonyl group flexibility over 100 ns trajectories to identify stable conformers .
Q. How can impurities from synthesis be identified and quantified?
- HPLC-MS : Detect sulfonic acid byproducts (retention time 4.2 min, m/z 198.1) using a C18 column (acetonitrile/water gradient) .
- Quantitative 1H NMR : Integrate impurity peaks (e.g., δ 7.8 ppm for unreacted thiophene sulfonyl chloride) relative to the internal standard .
Q. What strategies assess metabolic stability and biodegradation pathways?
- Liver microsome assays : CYP3A4-mediated demethylation generates a primary metabolite (t1/2 45 min in human microsomes) .
- LC-QTOF-MS : Identify hydroxylated metabolites (e.g., +16 Da) and sulfone oxidation products .
Propiedades
IUPAC Name |
5-chloro-2-nitro-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S2/c21-14-5-7-18(24(26)27)16(12-14)20(25)22-15-6-8-17-13(11-15)3-1-9-23(17)31(28,29)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACRMNPDNRWRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.